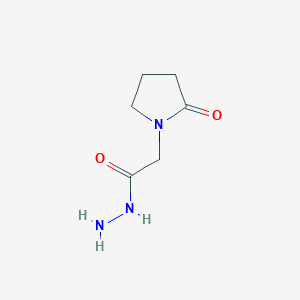

2-(2-Oxopyrrolidin-1-yl)acetohydrazide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

2-(2-Oxopyrrolidin-1-yl)acetohydrazide can be synthesized through the condensation of 2-(2-oxopyrrolidin-1-yl)acetates with hydrazine hydrate and phenylhydrazine . The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification methods such as continuous chromatography or crystallization.

化学反応の分析

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)acetohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aromatic aldehydes, acetone, and acetophenone to form new [N’-alkyl(hetaryl)idene]-4-(het)aryl-2-oxopyrrolidin-1-ylacetohydrazides.

Hydrazinolysis: The compound can undergo hydrazinolysis, where the hydrazide group reacts with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

Hydrazine Hydrate: Used in the initial synthesis of the compound.

Phenylhydrazine: Another reagent used in the synthesis process.

Aromatic Aldehydes, Acetone, and Acetophenone: Used in condensation reactions to form derivatives.

Major Products Formed

Hydrazones: Formed through reactions with carbonyl compounds.

N’-alkyl(hetaryl)idene Derivatives: Formed through condensation reactions with aldehydes and ketones.

科学的研究の応用

2-(2-Oxopyrrolidin-1-yl)acetohydrazide has several applications in scientific research:

Proteomics Research: Used as a specialty product in the study of proteins and their functions.

Nootropic Drug Research: Structural analogs of this compound, such as piracetam, are studied for their cognitive-enhancing properties.

Pharmaceutical Research: Investigated for potential use in developing new drugs with various therapeutic effects, including antiepileptic and antidepressant activities.

作用機序

The exact mechanism of action of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide is not well-documented. its structural analogs, such as piracetam, are known to modulate neurotransmitter systems and enhance cognitive functions. The compound likely interacts with molecular targets in the brain, influencing pathways involved in memory and learning .

類似化合物との比較

Similar Compounds

Piracetam: A well-known nootropic drug with a similar 2-pyrrolidone structure.

Phenylpiracetam: An analog of piracetam with additional phenyl groups, known for its stimulant and cognitive-enhancing effects.

Oxiracetam: Another nootropic compound with a similar structure, used for cognitive enhancement.

Uniqueness

2-(2-Oxopyrrolidin-1-yl)acetohydrazide is unique due to its specific hydrazide functional group, which allows it to undergo distinct chemical reactions and form various derivatives. This makes it a valuable compound for research in developing new pharmaceuticals and studying protein functions.

生物活性

2-(2-Oxopyrrolidin-1-yl)acetohydrazide, also known by its CAS number 59776-89-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 158.17 g/mol. The compound features a hydrazide functional group, which is known for its reactivity and ability to form various derivatives that may enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄O₂ |

| Molecular Weight | 158.17 g/mol |

| CAS Number | 59776-89-5 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of hydrazide derivatives, including this compound. Research indicates that such compounds can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

- Cytotoxicity Studies : Several derivatives of acetohydrazides have shown significant cytotoxicity against human cancer cell lines such as colon cancer (SW620) and prostate cancer (PC-3). For instance, compounds structurally related to 2-(2-Oxopyrrolidin-1-yl)acetohydrazide exhibited IC50 values comparable to established anticancer agents like PAC-1 .

- Mechanism of Action : The mechanism often involves the activation of caspases, which are crucial for the execution phase of apoptosis. The presence of a hydrazone moiety in these compounds has been shown to enhance their interaction with caspase enzymes, leading to increased apoptotic activity .

Antimicrobial Activity

Hydrazide derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on its efficacy is limited.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized a series of hydrazide derivatives and tested their effects on U937 human lymphoma cells. The study focused on evaluating the impact on cell cycle distribution and apoptosis induction:

- Methodology : Cells were treated with varying concentrations (5 µM to 50 µM) of the compounds for 24 hours. Flow cytometry was used to analyze cell cycle phases and apoptosis markers.

- Findings : Notably, compounds similar to 2-(2-Oxopyrrolidin-1-yl)acetohydrazide led to significant accumulation of cells in the S phase and increased late-stage apoptosis markers compared to controls .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on a library of hydrazide-based compounds, including derivatives of this compound:

特性

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCPDFVXLPOKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208512 | |

| Record name | Piracetam hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59776-89-5 | |

| Record name | Piracetam hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piracetam hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxopyrrolidin-1-yl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。